molecular formula C12H17N3 B11895492 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile CAS No. 1375069-39-8

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile

Cat. No.: B11895492
CAS No.: 1375069-39-8
M. Wt: 203.28 g/mol
InChI Key: IKBGPBWYFHBVPV-UHFFFAOYSA-N
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Description

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile is a substituted benzonitrile derivative characterized by three distinct functional groups:

  • Amino group (-NH₂) at the 4-position.
  • tert-Butylamino group (-NH-C(CH₃)₃) at the 3-position.
  • Methyl group (-CH₃) at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1375069-39-8

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

4-amino-3-(tert-butylamino)-2-methylbenzonitrile

InChI

InChI=1S/C12H17N3/c1-8-9(7-13)5-6-10(14)11(8)15-12(2,3)4/h5-6,15H,14H2,1-4H3

InChI Key

IKBGPBWYFHBVPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1NC(C)(C)C)N)C#N

Origin of Product

United States

Preparation Methods

Bromination as a Positional Directing Tool

Bromination serves as a critical step for introducing reactive sites in aromatic systems. In the synthesis of 4-amino-2-trifluoromethylbenzonitrile, bromination of m-trifluoromethylfluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid achieves regioselective bromination at the para position relative to the trifluoromethyl group. For 2-methylbenzonitrile precursors, analogous bromination at the 4-position could be achieved under similar conditions, leveraging the methyl group’s ortho-directing effects. Reaction parameters include:

  • Temperature : 50–100°C

  • Solvent : Glacial acetic acid (4–5 L per kg substrate)

  • Catalyst : Sulfuric acid (5–20 wt%)

Yields for brominated intermediates in analogous systems range from 92–95%, though selectivity depends on steric and electronic factors.

Cyano Group Introduction via Metal-Mediated Displacement

The installation of a cyano group often employs cuprous cyanide (CuCN) in polar aprotic solvents. For example, 4-fluoro-2-trifluoromethylbenzonitrile is synthesized via displacement of a bromine atom using CuCN in quinoline at reflux. Applied to 2-methyl-4-bromobenzonitrile, this method could yield 2-methyl-4-cyanobenzonitrile. Key parameters include:

  • Molar ratio : CuCN to bromide (1–1.1:1)

  • Solvent : Quinoline (3–5 L per kg substrate)

  • Reaction time : 20 hours

Post-reaction steam distillation isolates the nitrile product with >99% purity.

Functionalization with Amino and Tert-Butylamino Groups

Sequential Amination Strategies

Introducing multiple amino groups requires careful sequencing to avoid over-reaction. In the synthesis of methyl 4-amino-3-methylbenzoate, nitro groups are reduced using catalytic hydrogenation or sodium borohydride. For 4-amino-3-(tert-butylamino)-2-methylbenzonitrile, a plausible route involves:

  • Nitration : Introduce a nitro group at the 3-position of 2-methylbenzonitrile.

  • Reduction : Convert the nitro group to an amine using NaBH₄ or H₂/Pd-C.

  • Tert-butylamination : Substitute a leaving group (e.g., Cl, Br) at the 3-position with tert-butylamine.

Tert-Butyl Group Incorporation

The tert-butylamino group can be introduced via nucleophilic substitution or Buchwald-Hartwig amination. In tert-butyl carbamate syntheses, di-tert-butyldicarbonate reacts with amines under basic conditions. For example, t-butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate is synthesized using DIBAH in toluene. Adapting this, tert-butylamine could displace a halogen at the 3-position of 2-methyl-4-aminobenzonitrile under conditions such as:

  • Base : K₂CO₃ or Et₃N

  • Solvent : DMF or DMSO

  • Temperature : 80–120°C

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Bromination : Glacial acetic acid enhances electrophilic substitution by protonating intermediates.

  • Cyanation : Quinoline acts as a Lewis base, stabilizing CuCN and facilitating displacement.

  • Amination : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of tert-butylamine.

Catalytic Systems

  • CuCN : Essential for cyano group displacement, with yields >95% in optimized systems.

  • DIBAH : Reduces ketones to alcohols with high diastereoselectivity (95:5).

  • Aluminum isopropoxide : Mediates Meerwein-Ponndorf-Verley reductions, achieving 80% yields in tert-butyl carbamate syntheses.

Comparative Analysis of Methodologies

Step Method Conditions Yield Purity Source
BrominationDibromohydantoin/H₂SO₄50–100°C, glacial acetic acid92–95%>98%
CyanationCuCN/quinolineReflux, 20 h73–75%>99%
Tert-butylaminationDIBAH/toluene25°C, 2 h68%95%
ReductionNaBH₄/H₂O0°C, 45 min56%95.9%

Challenges and Mitigation Strategies

Regioselectivity in Amination

Competing reactions at the 3- and 4-positions can arise due to the methyl group’s directing effects. Employing bulky bases (e.g., LDA) or low temperatures favors substitution at the less hindered 3-position.

Purification of Polar Intermediates

Crystallization from ethanol/water mixtures effectively removes byproducts, as demonstrated in tert-butyl carbamate isolations. For this compound, sequential washes with THF/water (1:4) and ethanol enhance purity to >99% .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Research indicates that derivatives of 4-amino compounds, including 4-amino-3-(tert-butylamino)-2-methylbenzonitrile, exhibit promising antimalarial properties. A study highlighted the synthesis of new 4-aminoquinoline derivatives that showed high in vitro potency against chloroquine-resistant strains of Plasmodium falciparum . The unique binding modes of these compounds to heme may contribute to their effectiveness, suggesting potential applications in developing new antimalarial therapies.

Protein Targeting and Drug Discovery
The compound can be utilized in targeted protein degradation strategies, particularly through the design of small molecules that can selectively degrade disease-associated proteins. This approach is being explored as a novel therapeutic strategy for various diseases . The ability to modify the compound's structure allows for the development of proteolysis-targeting chimeras (PROTACs), which may enhance its utility in drug discovery.

Synthesis of Novel Compounds

Synthetic Versatility
this compound serves as a key intermediate in synthesizing various biologically active compounds. Its structural features allow for modifications that can lead to the creation of new derivatives with enhanced pharmacological properties. For instance, the synthesis of monocyclic β-lactams has been reported, showcasing how such derivatives can exhibit antibacterial and anticancer activities .

Case Study: Monocyclic β-Lactams
Recent research focused on synthesizing 3-amino-4-substituted monocyclic β-lactams demonstrated that structural modifications could significantly influence biological activity. The study revealed that specific substitutions at the C-4 position could enhance antibacterial properties, indicating potential pathways for developing new therapeutic agents .

Biological Applications

Anticancer Potential
Compounds related to this compound have been investigated for their anticancer activities. The ability to inhibit specific enzymes involved in cancer progression makes these compounds valuable in therapeutic contexts. Research into their mechanisms of action continues to reveal insights into how they can be optimized for greater efficacy against various cancer types.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimalarial ActivityHigh potency against chloroquine-resistant Plasmodium falciparum strains
Drug DiscoveryUtilization in targeted protein degradation strategies
Synthesis of Novel CompoundsKey intermediate for synthesizing β-lactams and other biologically active compounds
Anticancer PotentialInhibition of enzymes involved in cancer progression

Mechanism of Action

The mechanism of action of 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of 4-Amino-3-(tert-butylamino)-2-methylbenzonitrile with structurally related benzonitrile derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-NH₂, 3-NH-C(CH₃)₃, 2-CH₃ C₁₂H₁₈N₃ 204.30 (estimated) High steric hindrance; potential for selective binding in biological systems .
4-Amino-3-methylbenzonitrile () 4-NH₂, 3-CH₃ C₈H₈N₂ 132.17 Lower steric bulk; melting point 93–94°C; used in dye synthesis or as a ligand .
4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile () 4-NH₂, 3-F, 2-CF₃ C₈H₄F₄N₂ 204.12 Electron-withdrawing groups (F, CF₃) enhance electrophilicity; potential in fluorinated drug design .
N-[3-Amino-1-(cyclobutylmethyl)...] () Complex bicyclic structure with tert-butylamino and carboxamide groups C₂₄H₃₈N₄O₄ 458.58 Demonstrates tert-butylamino’s role in stabilizing bioactive conformations .

Physicochemical and Reactivity Differences

Steric Effects :
  • The tert-butylamino group in the target compound introduces significant steric hindrance compared to the methyl group in 4-Amino-3-methylbenzonitrile. This may reduce reaction rates in nucleophilic substitutions but enhance selectivity in receptor binding .
  • In contrast, the trifluoromethyl group in ’s compound increases lipophilicity and metabolic stability, common traits in CNS-targeting pharmaceuticals .
Electronic Effects :
  • The amino group at the 4-position is electron-donating, activating the benzene ring for electrophilic substitution. However, the tert-butylamino group (a secondary amine) may exhibit weaker electron donation compared to primary amines .
  • Fluoro and trifluoromethyl substituents () deactivate the ring, directing reactions to specific positions and stabilizing intermediates in Suzuki couplings or SNAr reactions .

Biological Activity

4-Amino-3-(tert-butylamino)-2-methylbenzonitrile is an organic compound notable for its unique structural features, which include a benzene ring substituted with an amino group, a tert-butylamino group, and a nitrile group. Its molecular formula is C13H18N2, and it has garnered attention in medicinal chemistry due to its potential biological activities.

PropertyValue
Molecular Formula C13H18N2
Molecular Weight 218.30 g/mol
CAS Number [Not specified]
IUPAC Name This compound

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties : Many derivatives in this class have shown potential against various bacterial strains.
  • Anticancer Activity : Some studies have suggested that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the cytotoxic effects of various amino-substituted benzonitriles, including derivatives similar to this compound, on human colon cancer cells (HCT116 and HT29). The results indicated that certain derivatives exhibited IC50 values below 4 µM, demonstrating significant cytotoxicity .
  • Antimicrobial Effects : Another research focused on the antimicrobial activity of substituted benzonitriles, revealing that compounds with similar structures to this compound displayed activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Neuroprotective Effects : In a separate study evaluating compounds within the kynurenine pathway, it was noted that certain structural analogs could modulate neuroinflammatory responses, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is beneficial:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer, Antimicrobial< 4 (varies)
AmodiaquineAntimalarialLow nanomolar
Kynurenic AcidNeuroprotectiveNot specified

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